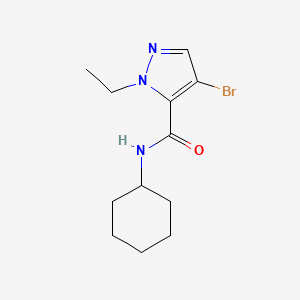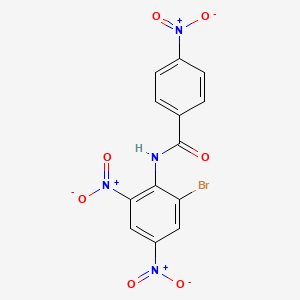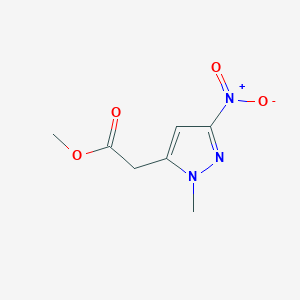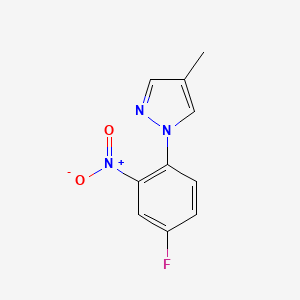![molecular formula C20H15Cl3N4O3S B10907956 ethyl 4-cyano-3-methyl-5-({(Z)-[3-methyl-5-oxo-1-(2,4,6-trichlorophenyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)thiophene-2-carboxylate](/img/structure/B10907956.png)
ethyl 4-cyano-3-methyl-5-({(Z)-[3-methyl-5-oxo-1-(2,4,6-trichlorophenyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-CYANO-3-METHYL-5-({[3-METHYL-5-OXO-1-(2,4,6-TRICHLOROPHENYL)-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-2-THIOPHENECARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including cyano, methyl, oxo, and thiophene carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-CYANO-3-METHYL-5-({[3-METHYL-5-OXO-1-(2,4,6-TRICHLOROPHENYL)-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The starting materials often include ethyl cyanoacetate, methyl ketones, and thiophene derivatives. The reaction conditions usually require the use of strong bases, such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reactions are carried out under controlled temperatures, often ranging from room temperature to 100°C, depending on the specific steps involved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-CYANO-3-METHYL-5-({[3-METHYL-5-OXO-1-(2,4,6-TRICHLOROPHENYL)-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-2-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the cyano or thiophene groups using reagents like sodium methoxide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol or lithium aluminum hydride in ether.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
ETHYL 4-CYANO-3-METHYL-5-({[3-METHYL-5-OXO-1-(2,4,6-TRICHLOROPHENYL)-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-2-THIOPHENECARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Materials Science: It is explored for its use in the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of ETHYL 4-CYANO-3-METHYL-5-({[3-METHYL-5-OXO-1-(2,4,6-TRICHLOROPHENYL)-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its anti-inflammatory action may involve the inhibition of cyclooxygenase enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-(3-CYANO-4-ISOBUTOXYPHENYL)-4-METHYL-5-THIAZOLECARBOXYLATE
- N-ETHYL-3-CYANO-4-METHYL-6-HYDROXY-2-PYRIDONE
Uniqueness
ETHYL 4-CYANO-3-METHYL-5-({[3-METHYL-5-OXO-1-(2,4,6-TRICHLOROPHENYL)-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-2-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C20H15Cl3N4O3S |
|---|---|
Molecular Weight |
497.8 g/mol |
IUPAC Name |
ethyl 4-cyano-3-methyl-5-[(E)-[5-methyl-3-oxo-2-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]methylideneamino]thiophene-2-carboxylate |
InChI |
InChI=1S/C20H15Cl3N4O3S/c1-4-30-20(29)17-9(2)12(7-24)18(31-17)25-8-13-10(3)26-27(19(13)28)16-14(22)5-11(21)6-15(16)23/h5-6,8,26H,4H2,1-3H3/b25-8+ |
InChI Key |
DYQWBPPWTMMHPV-ZNLRHDTNSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(C(=C(S1)/N=C/C2=C(NN(C2=O)C3=C(C=C(C=C3Cl)Cl)Cl)C)C#N)C |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)N=CC2=C(NN(C2=O)C3=C(C=C(C=C3Cl)Cl)Cl)C)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(5-Fluorothiophen-2-yl)methyl]piperidin-4-amine](/img/structure/B10907878.png)
![2-(1,3-benzoxazol-2-yl)-4-{[(1E,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]amino}phenol](/img/structure/B10907888.png)

![N'-{[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]acetyl}-4-methylbenzohydrazide](/img/structure/B10907902.png)

![N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10907920.png)
![2-{[(E)-{5-[(E)-(3-bromophenyl)diazenyl]-2-hydroxyphenyl}methylidene]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B10907924.png)

![2-amino-4-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B10907932.png)
![N'-[(1Z)-1-(4-bromothiophen-2-yl)ethylidene]-3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10907933.png)
![8-methyl-14-propan-2-ylsulfanyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B10907938.png)
![N-(2-chloro-5-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B10907944.png)


